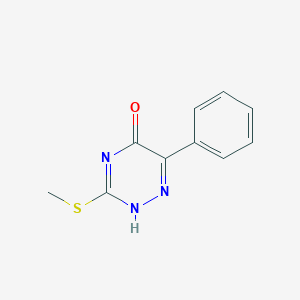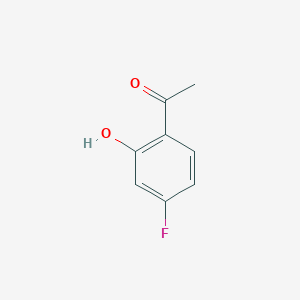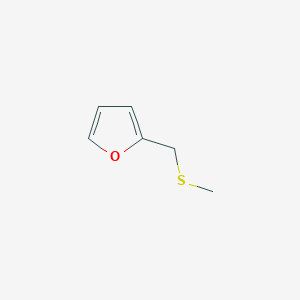
硼酸酐
描述
Boric anhydride, also known as boron trioxide or boron oxide, is a chemical compound with the formula B₂O₃. It is a colorless, glassy, and hygroscopic solid that forms rhombic crystals. Boric anhydride is primarily used in the production of borosilicate glass, ceramics, and as a flux in metallurgical processes .
科学研究应用
Boric anhydride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of boron-containing compounds and as a catalyst in organic reactions.
Biology: Investigated for its antimicrobial properties when combined with lower aminoalcohols.
Industry: Employed in the production of borosilicate glass, ceramics, and as a flux in metallurgical processes.
作用机制
Target of Action
Boric anhydride, also known as boron trioxide, is a compound of boron and oxygen. It primarily targets biochemical processes in various organisms. It has been reported to exhibit some antibacterial activity against infections such as bacterial vaginosis and candidiasis . It is also used in industrial processing and manufacturing .
Mode of Action
It is known that boric anhydride reacts with water in a highly exothermic reaction to form orthoboric acid . This reaction can be catalyzed by various substances, including sulfuric acid . In the presence of diols, polyols, or polysaccharides, boric acid reacts to form alkoxide complexes .
Biochemical Pathways
Boric anhydride, through its conversion to boric acid, affects various biochemical pathways. Boric acid inhibits biofilm formation and hyphal transformation of Candida albicans, which are critical virulence factors . It also plays a role in the selective reduction of ketones to hydrocarbons . Furthermore, it can catalyze the vapor-phase Beckmann rearrangement process to form nylon-6 .
Pharmacokinetics
Its biological half-life is about 21 hours in humans and has an affinity for some tissues, especially bone .
Result of Action
The result of boric anhydride’s action is largely dependent on its conversion to boric acid and subsequent reactions. For instance, it can inhibit the growth of certain fungi and bacteria . It can also act as a flux in metallurgical processes and has been reported as an inhibitor of crystallization .
Action Environment
The action of boric anhydride is influenced by environmental factors such as temperature, ionic strength, and concentration . Its dissolution in water is a highly exothermic reaction, and the resulting orthoboric acid is sensitive to these factors . Additionally, safety measures should be in place in environments where boric anhydride is used due to its potential hazards .
准备方法
Synthetic Routes and Reaction Conditions: Boric anhydride can be synthesized by heating boric acid (H₃BO₃) at temperatures above 160°C. The reaction is as follows: [ \text{2 H}_3\text{BO}_3 \rightarrow \text{B}_2\text{O}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, boric anhydride is produced by the dehydration of boric acid. The process involves heating boric acid in a furnace at temperatures ranging from 300°C to 500°C. The resulting boric anhydride is then collected and purified .
Types of Reactions:
Reduction: Boric anhydride can be reduced to elemental boron using reducing agents such as sodium or aluminum at high temperatures. For example: [ \text{B}_2\text{O}_3 + 6 \text{Na} \rightarrow 2 \text{B} + 3 \text{Na}_2\text{O} ]
Hydrolysis: Boric anhydride reacts exothermically with water to form boric acid: [ \text{B}_2\text{O}_3 + 3 \text{H}_2\text{O} \rightarrow 2 \text{H}_3\text{BO}_3 ]
Common Reagents and Conditions:
Reducing Agents: Sodium, aluminum.
Hydrolysis Conditions: Room temperature with water.
Major Products Formed:
Reduction: Elemental boron.
Hydrolysis: Boric acid.
相似化合物的比较
Boric Acid (H₃BO₃): A weak monobasic Lewis acid of boron, commonly used in industrial processing and manufacturing.
Boronic Acids (RB(OH)₂): Used in cross-coupling reactions, catalysis, and medicinal chemistry.
Uniqueness of Boric Anhydride: Boric anhydride is unique due to its high Lewis acidity and its ability to form stable complexes with various organic functional groups. Unlike boric acid, which is a weak acid, boric anhydride exhibits stronger acidic properties and is more reactive in organic synthesis .
属性
IUPAC Name |
oxo(oxoboranyloxy)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B2O3/c3-1-5-2-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWMSGQKBLHBQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)OB=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2O3 | |
| Record name | boron(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Boron(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
69.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals | |
| Record name | Boron oxide (B2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1303-86-2 | |
| Record name | Boron oxide (B2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diboron trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Can you describe the molecular formula and weight of boric anhydride?
A1: The molecular formula of boric anhydride is B2O3. Its molecular weight is 69.62 g/mol.
Q2: How does the addition of boric anhydride affect the viscosity of magnesian steelmaking slag?
A2: Adding boric anhydride to magnesian steelmaking slag significantly reduces its viscosity, particularly at high temperatures (around 1600°C). This is beneficial for the processing of metallized siderite concentrate, allowing for easier slag and metal pouring [].
Q3: Does boric anhydride dissolve in disulphuric acid, and if so, what are the products?
A3: Yes, boric anhydride dissolves in disulphuric acid to form tetra(hydrogen sulphato)boric acid (H2B(HSO4)4), a strong acid in that system [].
Q4: What are some applications of boric anhydride in material science?
A4: Boric anhydride is used in various materials science applications, such as:
- Reinforcing agent: Improves mechanical properties like tensile strength and abrasion resistance in polymers like nylon 6 [].
- Fluxing agent: Lowers the melting point of materials and improves fluidity in processes like high-frequency induction cladding [, ].
- Slag modifier: Alters the properties of slags to ease pouring in metal manufacturing processes like ferrosilicon production [] and electric melting of siderite concentrate [].
- Precursor for other materials: Used in the synthesis of metal borides [], organo-inorganic borosyloxane polymers [], and boron-modified phenolic resins [].
Q5: What is the role of boric anhydride in the synthesis of metal borides?
A5: Boric anhydride acts as a source of boron in the carbothermic reduction process to produce metal borides. It reacts with metal oxides and carbon at high temperatures (1700-2000°C) to form the desired metal boride [].
Q6: Does boric anhydride exhibit any catalytic activity?
A6: While not a traditional catalyst, boric anhydride can mediate specific organic reactions. For example, it can be used to protect the medial methylene group of acetyl acetone, providing a pathway for condensation reactions with aldehydes, different from the typical Knoevenagel condensation []. This approach has been used to synthesize curcumin analogues.
Q7: How does the presence of boric anhydride affect the stability of organic molecules at high temperatures?
A7: Boric anhydride can enhance the stability of organic molecules during high-temperature oxidation reactions. For instance, the presence of excess boric anhydride during the oxidation of paraffin by atmospheric oxygen increases the reaction rate and significantly enhances the yield of higher aliphatic alcohols [].
Q8: What analytical techniques are used to characterize boric anhydride and its derivatives?
A8: A range of analytical techniques are employed, including:
- X-ray diffraction (XRD): Identifies crystalline phases and assesses the crystallinity of materials like nylon 6 composites [].
- Thermogravimetric analysis (TGA): Investigates thermal stability and decomposition patterns of materials [].
- Inductively coupled plasma atomic emission spectrometry (ICP-AES): Quantifies boric anhydride content in samples like ascharite ores [].
- Spectroscopic techniques (UV-Vis, IR, NMR): Characterize the structure and bonding in boric anhydride-derived compounds, including organo-inorganic polymers [] and boron-containing metal complexes [, ].
Q9: Can you describe a method for determining the saturated vapor pressure of boric anhydride?
A9: The effusion method can be used to measure the saturated vapor pressure of boric anhydride at high temperatures (1299-1515 K). This method involves measuring the mass loss of the sample through a small orifice at a specific temperature [].
Q10: Are there any specific safety concerns regarding the use of boric anhydride?
A10: Yes, boric anhydride can be an irritant and requires careful handling. When heated, it can form toxic fumes. Appropriate personal protective equipment should be worn, and work should be conducted in a well-ventilated area [].
Q11: What are the environmental implications of using boric anhydride?
A11: While boric anhydride is a naturally occurring compound, its release into the environment should be minimized. Research focuses on sustainable practices, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















